molecular formula C19H13N3O B14666395 4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)- CAS No. 38275-16-0

4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)-

Cat. No.: B14666395
CAS No.: 38275-16-0
M. Wt: 299.3 g/mol
InChI Key: WARQQLYLLMDWSA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its fused ring structure, which includes a quinazolinone core with phenyl and pyridyl substituents. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)-.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-phenyl-3-(4-pyridyl)-: Similar structure but with different substitution pattern.

    4(3H)-Quinazolinone, 3-phenyl-2-(3-pyridyl)-: Similar structure with pyridyl group at a different position.

    4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(4-pyridyl)-: Similar structure with an additional methyl group.

Uniqueness

4(3H)-Quinazolinone, 3-phenyl-2-(4-pyridyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both phenyl and pyridyl groups in specific positions can enhance its interactions with biological targets and its potential therapeutic effects.

Properties

CAS No.

38275-16-0

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylquinazolin-4-one

InChI

InChI=1S/C19H13N3O/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H

InChI Key

WARQQLYLLMDWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4

Origin of Product

United States

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